MTTA (hydrochloride)
Description
Contextualization as a Novel Chemical Entity and Research Subject
MTTA (hydrochloride) is recognized as a novel psychoactive substance (NPS) and a designer drug. caymanchem.comglpbio.comglpbio.combertin-bioreagent.comnih.govnih.gov First reported by the UK in 2013, it was also identified in Italy that same year. nih.gov A notable characteristic of MTTA's history is its rapid appearance and subsequent disappearance from the illicit drug market. nih.gov The physiological and toxicological properties of this compound are not yet fully understood, making it a key subject for ongoing research. caymanchem.comglpbio.comglpbio.combertin-bioreagent.comcaymanchem.com Its primary use is intended for forensic and research applications, where it serves as an analytical reference standard. caymanchem.combioscience.co.ukbertin-bioreagent.com
Recent studies have begun to shed light on its biological effects. For instance, a 2023 study investigated the pharmaco-toxicological effects of MTTA in mice, revealing a mild stimulant profile. nih.gov The study noted sensory inhibition, a temporary decrease in breath rate and body temperature, and dose-dependent effects on locomotor activity. nih.gov Furthermore, significant alterations in blood cell counts, blood and urine chemistry, and histological changes in the heart, kidney, and liver were observed. nih.gov Another area of investigation has been its genotoxic potential, which had not been assessed until recently. nih.gov
Chemical Classification and Structural Analogy in Research Literature
MTTA (hydrochloride) is chemically known as 3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone, monohydrochloride. caymanchem.combioscience.co.ukbertin-bioreagent.com It is classified as a γ-aminoketone and is structurally related to synthetic cathinones. nih.govnih.gov A key feature of its structure is a carbonyl group adjacent to a phenyl group, which is similar to cathinones. caymanchem.comglpbio.comglpbio.combertin-bioreagent.com However, MTTA is considered an atypical cathinone (B1664624) because it possesses an additional carbon atom between the amine and ketone groups. nih.gov
This structural distinction is significant. While it shares similarities with cathinones like buphedrone (B1655700) and its positional isomer mephedrone, its γ-amino ketonic structure sets it apart from the more common β-keto derivatives. nih.govresearchgate.net This unique structure is thought to be the reason for its distinct pharmacological profile compared to other synthetic stimulants. researchgate.net In addition to its relation to cathinones, MTTA's molecular framework has also been associated with conformationally rigid analogues of the antidepressant fluoxetine. nih.gov
Rationale for Comprehensive Academic Investigation of MTTA (Hydrochloride)
The primary driver for the academic investigation of MTTA (hydrochloride) is its status as a novel psychoactive substance with a limited scientific and toxicological profile. nih.govnih.gov The scarcity of information necessitates research to understand its potential effects and mechanisms of action. nih.gov Its structural similarities to well-known psychostimulants like amphetamine, MDMA, and cocaine, which are often mimicked by synthetic cathinones, further underscore the need for detailed study. nih.gov
The potential for MTTA to act on the serotonin (B10506) transporter molecule or as a direct ligand for serotonin receptors has been suggested, making it a valuable tool for in vitro research to understand the modulation of serotonin pathways. drugsforum.info Furthermore, the genotoxicity of MTTA has been a recent focus of research, aiming to fill the gap in knowledge regarding its potential to cause chromosomal damage. nih.gov The compound's brief but notable appearance on the drug market also provides a rationale for studying its properties to inform public health and forensic science. nih.gov
Chemical and Physical Properties of MTTA (Hydrochloride)
| Property | Value |
| Formal Name | 3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone, monohydrochloride |
| Synonym | Mephtetramine (B10765632) |
| CAS Number | 2749302-69-8 |
| Molecular Formula | C12H15NO • HCl |
| Formula Weight | 225.7 |
| Purity | ≥98% |
| Formulation | A crystalline solid |
| λmax | 251, 294 nm |
Data sourced from multiple references. caymanchem.combioscience.co.ukbertin-bioreagent.comcaymanchem.com
Solubility of MTTA (Hydrochloride)
| Solvent | Concentration |
| DMF | 1 mg/ml |
| DMSO | 10 mg/ml |
| Ethanol (B145695) | 1 mg/ml |
| PBS (pH 7.2) | 10 mg/ml |
Data sourced from multiple references. glpbio.comglpbio.comcaymanchem.com
Properties
Molecular Formula |
C12H15NO · HCl |
|---|---|
Molecular Weight |
225.7 |
InChI |
InChI=1S/C12H15NO.ClH/c1-13-8-10-7-6-9-4-2-3-5-11(9)12(10)14;/h2-5,10,13H,6-8H2,1H3;1H |
InChI Key |
YIORJSVFDCPMMT-UHFFFAOYSA-N |
SMILES |
O=C1C(CNC)CCC2=CC=CC=C21.Cl |
Synonyms |
Mephtetramine |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Preparation Research
Established Synthetic Pathways for MTTA (Hydrochloride)
The primary and most well-documented method for synthesizing MTTA (hydrochloride) is the Mannich reaction. drugsandalcohol.ieresearchgate.net This classic three-component organic reaction is a cornerstone of C-C bond formation, valued for its efficiency in creating β-amino-carbonyl compounds, also known as Mannich bases. jocpr.com
The synthesis of MTTA is achieved through the Mannich reaction involving 1-tetralone (B52770), paraformaldehyde, and methylamine (B109427) hydrochloride. drugsandalcohol.ie The general mechanism begins with the formation of a methyliminium ion from methylamine and formaldehyde. drugsandalcohol.ie The 1-tetralone, which possesses an acidic proton alpha to the carbonyl group, tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the electrophilic iminium ion to form the final β-amino-carbonyl product, MTTA. drugsandalcohol.ie The reaction is typically performed in a suitable solvent like ethanol (B145695) and may be catalyzed by a small amount of acid, such as hydrochloric acid, which also facilitates the formation of the final hydrochloride salt. jocpr.com
Optimizing the yield and purity of the product involves careful control over reaction conditions. Key parameters that are typically manipulated in Mannich reactions include temperature, reaction time, and the stoichiometry of the reactants. For instance, refluxing the mixture for several hours is a common practice to drive the reaction to completion. jocpr.com Post-reaction, the product is often precipitated by cooling the solution and adding a less polar solvent, followed by recrystallization to achieve high purity.
Table 1: Core Components for Mannich Reaction Synthesis of MTTA (Hydrochloride)
| Role | Chemical Compound | Function |
|---|---|---|
| Ketone Substrate | 1-Tetralone | Provides the enolizable carbonyl structure and the carbon backbone. |
| Aldehyde | Paraformaldehyde | Acts as the source for the methylene (B1212753) bridge (-CH2-). |
The selection and purity of precursor chemicals are critical for the success of the synthesis. The key precursors for MTTA are 1-tetralone, paraformaldehyde, and methylamine hydrochloride. drugsandalcohol.ie 1-tetralone serves as the active methylene compound, paraformaldehyde is a stable, polymeric form of formaldehyde, and methylamine hydrochloride is the salt of the required secondary amine. drugsandalcohol.ie
Research into optimizing reaction conditions aims to maximize product yield while minimizing the formation of impurities. This involves a systematic variation of several factors. While specific optimization studies for MTTA are not extensively published, general principles of chemical process optimization are applicable. These studies would typically investigate the parameters outlined in the table below to identify the ideal conditions for large-scale or high-purity synthesis.
Table 2: Parameters for Reaction Condition Optimization
| Parameter | Variable | Objective and Rationale |
|---|---|---|
| Temperature | Low, Room, or Elevated (Reflux) | Affects reaction rate and selectivity. Higher temperatures can increase the rate but may also lead to side products. |
| Solvent | Ethanol, Methanol, Dioxane, etc. | Influences reactant solubility and can affect reaction mechanism and rate. |
| Catalyst | Acidic (e.g., HCl) or Basic | Catalyzes the formation of the iminium ion and the enol form of the ketone. |
| Reactant Ratio | Molar equivalents of precursors | Optimizing the stoichiometry can maximize the conversion of the limiting reagent and prevent side reactions. |
| Reaction Time | Hours to Days | Ensuring the reaction proceeds to completion without significant product degradation. |
Mannich Reaction Protocols and Optimization for Research Yields
Exploration of Novel Synthetic Routes and Stereoselective Synthesis
Currently, the Mannich reaction remains the predominant synthetic route reported in the scientific literature for producing MTTA. drugsandalcohol.ieresearchgate.net Research into novel synthetic pathways for many psychoactive compounds is an active field, often seeking to improve efficiency, reduce the use of hazardous reagents, or circumvent controlled precursor regulations. However, specific published research detailing novel synthetic strategies for MTTA is not widely available.
The MTTA molecule contains a chiral center at the C2 position of the tetralone ring, meaning it can exist as two enantiomers. caymanchem.com The standard Mannich synthesis typically produces a racemic mixture (an equal mix of both enantiomers). drugsandalcohol.ie Stereoselective synthesis, which aims to produce a single enantiomer, is a significant area of modern organic chemistry, often employing chiral catalysts or auxiliaries. beilstein-journals.org Such syntheses are crucial when one enantiomer has different biological activity from the other. To date, studies focusing on the stereoselective synthesis of MTTA have not been reported in the reviewed literature, representing a potential area for future research.
Advanced Analytical Characterization and Method Development in Research
Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment
The characterization of newly synthesized batches of MTTA (hydrochloride) relies on a combination of powerful spectroscopic and chromatographic techniques. nih.govdrugsandalcohol.ie In a key study, mephtetramine (B10765632) was synthesized via the Mannich reaction of 1-tetralone (B52770) with paraformaldehyde and methylamine (B109427) hydrochloride. nih.govdrugsandalcohol.ieresearchgate.net Following synthesis, the compound's identity and structure were confirmed using a suite of analytical methods to ensure the correct product was obtained. nih.govdrugsandalcohol.ie This multi-technique approach is standard for the structural confirmation of new chemical entities. taylorandfrancis.comconicet.gov.ar
Table 1: Spectroscopic and Chromatographic Techniques for MTTA (Hydrochloride) Characterization
| Technique | Application in MTTA Analysis | Reference |
|---|---|---|
| NMR Spectroscopy | Confirms the molecular structure and arrangement of protons and carbon atoms. | nih.govdrugsandalcohol.ie |
| GC-EIMS | Provides molecular weight information and a characteristic fragmentation pattern for structural confirmation. | nih.govdrugsandalcohol.ienih.gov |
| LC-ESI-MS | Confirms molecular identity, particularly in complex matrices. | nih.govdrugsandalcohol.ie |
| HR-ESI-MS | Provides high-resolution mass data for unambiguous determination of the elemental composition. | nih.govdrugsandalcohol.ieresearchgate.netnih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like MTTA (hydrochloride). nih.govdrugsandalcohol.ieconicet.gov.ar It provides detailed information about the carbon-hydrogen framework of a compound. conicet.gov.ar For the characterization of MTTA, both ¹H NMR and ¹³C NMR would be utilized to confirm the presence and connectivity of all atoms in the molecule, from the aromatic protons of the dihydronaphthalenone ring to the methyl group on the amine. nih.govdrugsandalcohol.ienih.gov The chemical shifts and coupling constants observed in the NMR spectrum are directly related to the molecular structure, making it an indispensable tool for confirming the successful synthesis of the target compound. conicet.gov.ar In research involving hydrochloride salts, NMR can also provide information regarding the protonation state of the molecule. chemicalbook.com The use of NMR has been explicitly documented in the foundational research characterizing synthesized mephtetramine. nih.govdrugsandalcohol.ieresearchgate.net
Gas Chromatography-Electron Impact Mass Spectrometry (GC-EIMS) is a robust and widely used technique in forensic and chemical analysis for the identification of volatile and semi-volatile compounds. gcms-id.ca In the analysis of MTTA, the gas chromatograph separates the compound from any impurities or reaction byproducts before it enters the mass spectrometer. nih.govdrugsandalcohol.ie Inside the mass spectrometer, the molecule is fragmented by electron impact (EI), producing a unique and reproducible fragmentation pattern, often referred to as a chemical fingerprint. nih.govdrugsandalcohol.ie This mass spectrum, which includes the molecular ion peak and various fragment ions, is used to confirm the structure and molecular weight of MTTA. nih.gov This technique was specifically employed in the initial characterization of synthesized mephtetramine to verify its identity. nih.govdrugsandalcohol.ieresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an essential platform for the analysis of new psychoactive substances. researchgate.netnih.gov The initial characterization of MTTA utilized both Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). nih.govdrugsandalcohol.ieresearchgate.net ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for clear determination of the molecular weight. acs.org
Subsequent research has employed liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), using instruments like the benchtop Orbitrap, for the toxicological analysis of MTTA in biological samples. researchgate.netnih.govresearchgate.net HR-MS provides highly accurate mass measurements, which allow for the determination of the elemental composition of the parent drug and its metabolites with a high degree of confidence. nih.govresearchgate.net This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. nih.govresearchgate.net In studies on MTTA, LC-HRMS has been used to identify various metabolites by analyzing their precise masses and fragmentation patterns. researchgate.netnih.govresearchgate.net
Gas Chromatography-Electron Impact Mass Spectrometry (GC-EIMS) Techniques
Research on Analytical Method Development and Validation for MTTA (Hydrochloride) Detection
The development of validated analytical methods is a fundamental process in scientific laboratories to ensure that data is accurate and reliable. nih.govresearchgate.net For a compound like MTTA (hydrochloride), this involves creating and validating procedures for its detection and quantification in various samples, such as seized materials or biological specimens. nih.govresearchgate.net The process typically follows international guidelines to ensure the method is robust, specific, and sensitive. brieflands.commdpi.com
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of compounds in pharmaceutical and forensic analysis. brieflands.commdpi.comresearchgate.net The development of a routine HPLC assay for MTTA (hydrochloride) would involve a systematic process of optimizing chromatographic conditions. researchgate.net
This process includes:
Column Selection: A reversed-phase column, such as a C8 or C18, is typically chosen for separating compounds of similar polarity. brieflands.commdpi.com
Mobile Phase Optimization: The mobile phase, commonly a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to achieve optimal separation and peak shape. brieflands.commdpi.com
Detector Selection: A UV detector would be suitable, with the detection wavelength set to one of MTTA's absorbance maxima (e.g., 251 nm or 294 nm) for high sensitivity. caymanchem.commdpi.com
Once developed, the method must be validated according to established guidelines. brieflands.com Validation demonstrates that the analytical procedure is suitable for its intended purpose. mdpi.com
Table 2: Typical Validation Parameters for a Quantitative HPLC Method
| Validation Parameter | Description | Reference |
|---|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | brieflands.commdpi.com |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | brieflands.commdpi.com |
| Range | The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity. | brieflands.com |
| Accuracy | The closeness of test results to the true value, often determined by recovery studies. | brieflands.commdpi.com |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability and intermediate precision. | brieflands.commdpi.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | brieflands.com |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | brieflands.com |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. researchgate.net This technology operates at higher pressures than conventional HPLC, resulting in dramatically increased resolution, sensitivity, and speed of analysis. researchgate.netnih.gov A UPLC method for MTTA (hydrochloride) would offer considerable advantages for high-throughput screening in forensic laboratories. nih.govresearchgate.net
The development of a UPLC method would follow similar principles to HPLC but with specific considerations for the high-pressure system. researchgate.netnih.gov Innovations would focus on:
Rapid Gradient Elution: Developing fast gradient methods to separate MTTA from related compounds in a significantly shorter runtime, often under 5 minutes. nih.gov
High-Resolution Separation: Achieving baseline separation from potential isomers or impurities that might co-elute in a standard HPLC run. researchgate.net
Coupling with Tandem Mass Spectrometry (UPLC-MS/MS): For maximum selectivity and sensitivity, the UPLC system can be coupled to a tandem mass spectrometer. researchgate.netnih.gov This allows for the simultaneous quantification and confirmation of the analyte's identity, which is the gold standard in forensic toxicology. nih.gov A UPLC-MS/MS method for amphetamine-type substances has been successfully developed and validated, demonstrating the power of this technique for related compounds. nih.gov
Mass Spectrometry-Based Quantitative Analytical Methodologies (e.g., LC-HRMS)
The accurate quantification of novel psychoactive substances (NPS) such as MTTA (hydrochloride) is crucial for forensic and research applications. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the standard for the analysis of these compounds. alwsci.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS) offer high selectivity and sensitivity for detecting low levels of target analytes in complex mixtures. resolian.com
LC-HRMS methods are especially powerful, providing precise mass measurements that aid in the identification of new or unexpected metabolites alongside the parent compound. alwsci.com For MTTA, an LC-HRMS method utilizing a benchtop Orbitrap instrument has been successfully developed. nih.govresearchgate.net This type of instrumentation allows for the acquisition of data over a wide mass-to-charge ratio (m/z) range with high resolving power, enabling the confident identification of analytes based on their accurate masses and fragmentation patterns. researchgate.net
The validation of these analytical methods is essential to ensure they are reliable and accurate. resolian.com Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. resolian.comnih.govut.ee A validated LC-MS/MS method for the determination of MTTA in seized samples demonstrated linearity in the concentration range of 5 to 100 ng/mL, with a lower limit of quantification (LLOQ) of 5 ng/mL.
Table 1: Example of Validated LC-MS/MS Method Parameters for MTTA
| Parameter | Value | Description |
|---|---|---|
| Technique | LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry |
| Linear Range | 5 - 100 ng/mL | The range of concentrations where the instrument response is directly proportional to the analyte concentration. |
| LLOQ | 5 ng/mL | The lowest concentration of the analyte that can be reliably and accurately measured. |
| Precision (CV%) | < 15% | The degree of agreement between multiple measurements of the same sample. |
| Trueness (BIAS%) | Within ± 15% | The closeness of the mean of a set of measurement results to the actual (true) value. |
This table presents a summary of performance characteristics for a validated analytical method. Actual values can vary based on specific instrumentation and laboratory conditions.
Application of Analytical Research in Complex Biological and Environmental Matrices
The identification of NPS and their metabolites in biological samples presents a significant challenge, often due to a lack of information regarding their metabolic pathways. nih.govresearchgate.net The development of robust analytical methods, such as the LC-HRMS methodology for mephtetramine (MTTA), is crucial for detecting the parent drug and its metabolites in complex biological matrices like blood, urine, and hair. nih.govresearchgate.net
A study combining in silico predictions with in vivo experiments in mice successfully identified the main metabolites of MTTA. nih.gov The subsequent analysis of biological samples by LC-HRMS confirmed the presence of unmodified MTTA and its metabolites. nih.govresearchgate.net In blood samples, dehydrogenated and demethylated-dehydrogenated metabolites were identified alongside the parent compound. nih.gov Urine samples were found to contain unmodified MTTA and ten main metabolites, while in hair, only demethyl-MTTA and the parent drug were detected. nih.govresearchgate.net This detailed metabolic profiling is essential for forensic toxicology to confirm exposure to the substance.
Table 2: Detection of MTTA and its Metabolites in Different Biological Matrices
| Biological Matrix | Compounds Detected |
|---|---|
| Blood | Unmodified MTTA, Dehydrogenated MTTA, Demethylated-dehydrogenated MTTA |
| Urine | Unmodified MTTA, 10 main metabolites |
| Hair | Unmodified MTTA, Demethyl-MTTA |
Source: Data synthesized from research findings on MTTA metabolism. nih.govresearchgate.net
The application of these analytical methods extends to environmental monitoring. Psychoactive substances can be excreted and enter wastewater systems, potentially impacting the ecosystem. ulpgc.esresearchgate.net Wastewater-based epidemiology (WBE) is an emerging tool to assess community-level drug consumption trends. researchgate.netacs.org The analysis of drugs in environmental samples like wastewater, sludge, and sediments is challenging due to the trace levels of compounds within a complex matrix. ulpgc.esresearchgate.net Advanced analytical techniques such as solid-phase extraction (SPE) followed by LC-MS/MS or LC-HRMS are employed to detect and quantify these substances, providing valuable data for environmental risk assessment and public health monitoring. ulpgc.es
Pharmacological and Biological Research Investigations of Mtta Hydrochloride
In Vitro Mechanistic Studies
In vitro studies are crucial for elucidating the fundamental mechanisms of action of a compound. nih.gov These laboratory-based experiments utilize cellular and subcellular systems to analyze specific biological processes in a controlled environment.
Cellular Interactions and Receptor Binding Assays
Receptor binding assays are a fundamental tool in pharmacology used to determine how a compound interacts with specific cellular receptors. bioduro.comgiffordbioscience.comnih.gov These assays measure the affinity of a ligand (in this case, MTTA) for a receptor, providing insights into its potential pharmacological effects. giffordbioscience.comnih.gov Both competitive and saturation binding experiments can be employed to determine key parameters like the inhibition constant (Ki) and the dissociation constant (Kd), respectively. giffordbioscience.comnih.govchelatec.com While specific receptor binding data for MTTA is not extensively detailed in the provided search results, the structural similarity of MTTA to cathinones suggests that it may interact with monoamine transporters. caymanchem.comwikipedia.org Cathinones are known to act as norepinephrine-dopamine releasing agents. wikipedia.org
Commonly used techniques in receptor binding assays include:
Radioligand Binding Assays: These highly sensitive assays use a radioactively labeled ligand to quantify binding to a receptor. bioduro.commerckmillipore.com
Fluorescence Polarization Assays: This method measures changes in the rotation of a fluorescently labeled ligand upon binding to its target. bioduro.com
Surface Plasmon Resonance (SPR): A label-free technique that detects binding by measuring changes in the refractive index at a sensor surface. giffordbioscience.com
Enzymatic Biotransformation Studies Utilizing Hepatic Microsomal Systems
Hepatic microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, are a primary tool for studying drug metabolism. thermofisher.comgpnotebook.com They contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. thermofisher.comgpnotebook.com
Studies on MTTA have utilized human liver microsomes to investigate its metabolic fate. researchgate.net The primary goal of these studies is to identify the metabolites formed through enzymatic reactions, which is crucial for understanding the compound's clearance and potential for drug-drug interactions. researchgate.netnih.gov In vitro metabolism studies have shown that cathinones are often metabolized by CYP2D6 enzymes. researchgate.net
The process of studying biotransformation in hepatic microsomes typically involves:
Incubating the compound (MTTA) with a preparation of liver microsomes. acibadem.edu.tr
Adding necessary co-factors like NADPH to initiate the enzymatic reactions. thermofisher.comacibadem.edu.tr
Analyzing the reaction mixture using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites. nih.gov
For MTTA, in silico predictions combined with in vivo experiments in mice have been used to identify potential metabolites. researchgate.netresearchgate.net These studies have identified metabolites such as demethyl MTTA. researchgate.netresearchgate.net
Investigation of Cellular Metabolic Processes
The investigation of how a compound affects cellular metabolic processes provides insight into its broader biological effects. mdpi.com Assays like the MTT assay are commonly used to assess cellular metabolic activity, which can be an indicator of cell viability and cytotoxicity. nih.gov Cancer cells, for example, exhibit altered metabolic pathways to support their rapid growth. mdpi.com
The metabolic state of a cell, including processes like glycolysis and oxidative phosphorylation, can influence its response to chemical compounds. mdpi.com While specific studies on the detailed effects of MTTA on cellular metabolic pathways like glycolysis or the pentose (B10789219) phosphate (B84403) pathway are not available in the provided results, this remains an important area for understanding its complete cellular profile.
Genotoxicity Assessment in Mammalian Cell Lines (e.g., TK6 cells)
Genotoxicity assays are designed to detect the potential of a chemical to damage genetic material (DNA). gentronix.co.uknih.gov The in vitro micronucleus test is a widely used method for this purpose and can be performed using human-derived cell lines like TK6 cells. researchgate.netevotec.com This test identifies both clastogens (agents that cause structural chromosome damage) and aneugens (agents that cause whole chromosome loss). gentronix.co.ukevotec.com
The genotoxic potential of MTTA has been evaluated using the in vitro micronucleus test in TK6 cells. researchgate.net The study aimed to determine if MTTA could induce the formation of micronuclei, which are small nuclei that form in daughter cells following cell division due to chromosome breakage or loss. researchgate.netevotec.com The experiments were conducted with and without an external metabolic activation system (S9 mix) to account for the effects of both the parent compound and its metabolites. researchgate.net The results indicated that MTTA did not cause a statistically significant increase in the frequency of micronuclei, although a slight increasing trend was observed in the presence of the S9 mix. researchgate.net
In Vivo Preclinical Pharmacological Profiling and Systemic Biological Responses
Murine Model Studies for Behavioral and Physiological Effects
Murine models (mice) are frequently used in preclinical research to evaluate the pharmacological and toxicological effects of new chemical entities. researchgate.netnih.govupf.edu Studies on MTTA in mice have been conducted to understand its impact on behavior and various physiological parameters. researchgate.netnih.gov
In these studies, repeated administration of MTTA to mice resulted in observable changes. researchgate.netnih.gov
Table 1: Summary of Behavioral and Physiological Effects of MTTA in Murine Models
| Parameter | Observed Effect | Citation |
|---|---|---|
| Sensory Reflexes | Inhibition of visual and acoustic reflexes | researchgate.netnih.gov |
| Respiratory Rate | Decrease | researchgate.netnih.gov |
| Body Temperature | Decrease | researchgate.netnih.gov |
| Motor Activity | Dose-dependent increase (accelerod test) and biphasic effect (drag and mobility time test) | researchgate.net |
These findings suggest that MTTA has a complex pharmacological profile, inducing changes in sensory function, autonomic regulation, and motor control. researchgate.netnih.gov Further analysis of blood and urine samples from these animals also revealed significant changes in blood cell counts and the physicochemical profile of both blood and urine, indicating systemic effects. researchgate.netnih.gov
Neurochemical and Neurophysiological Research in Animal Models
While comprehensive neurochemical and neurophysiological data for mephtetramine (B10765632) (MTTA) is still emerging, preliminary studies in animal models, primarily mice, have begun to shed light on its effects. Research indicates that MTTA influences sensory and physiological parameters. In mice, administration of MTTA has been shown to inhibit visual and acoustic reflexes and cause a transient decrease in breath rate and body temperature. nih.govunife.itnih.gov
Regarding motor activity, the effects of MTTA appear to be complex and dose-dependent. Studies have reported both a dose-dependent increase in motor activity, as measured by the accelerod test, and a biphasic effect observed in drag and mobility time tests. nih.govnih.gov For instance, a low dose of MTTA (0.1 mg/kg) was found to slightly and consistently increase the number of steps in a drag test, while a higher dose (10 mg/kg) produced a slight increase only in the later hours of observation. nih.gov
The specific neurochemical mechanisms underlying these behavioral effects are not yet fully elucidated. However, its structural similarity to cathinones suggests that MTTA may interact with monoamine transporters, such as those for dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). nih.govresearchgate.net Some researchers hypothesize that MTTA may act on the serotonin transporter or directly as a ligand for serotonin receptors. drugsforum.info Further investigation is needed to fully characterize its binding affinities and functional effects on these transporter and receptor systems.
Animal models are crucial for understanding the complex relationship between a substance's neurochemical actions and its behavioral outcomes. mdpi.comnih.gov Electrophysiological and microdialysis studies in animals, for example, are powerful tools for investigating how substances like MTTA might alter neural firing and neurotransmitter levels in specific brain regions. nih.gov Such studies will be essential for building a more complete picture of MTTA's neuropharmacological profile.
Impact on Organ Systems in Preclinical Models
Preclinical investigations in mice have revealed that repeated administration of MTTA can induce histological changes in several major organ systems, including the heart, kidneys, and liver. nih.govnih.govresearchgate.net These findings underscore the importance of evaluating the systemic effects of new psychoactive substances.
In the heart, observed alterations have included intense hyper-eosinophilia of hypercontracted myocardial cells and the presence of pathological contraction bands, which are indicative of cardiac stress and cellular damage. nih.gov
Changes in blood and urine analyses have also been noted following repeated MTTA treatment in mice. These include significant alterations in blood cell counts and the physicochemical profile of both blood and urine, suggesting a systemic response to the compound. nih.govnih.gov For example, elevated leucocyte levels have been reported, which may be an indicator of inflammation. nih.gov
The kidneys and liver are primary organs involved in the metabolism and excretion of xenobiotics, and preclinical models are vital for assessing potential organ-specific toxicity. mdpi.comceldaramedical.com Histological examination of these organs after MTTA administration has shown evidence of induced changes, emphasizing the compound's potential for toxicity. nih.govnih.govresearchgate.net
Table 1: Summary of Observed Effects of MTTA in Preclinical Animal Models
| System/Parameter | Observed Effect | Animal Model | Citation |
|---|---|---|---|
| Neurological | Inhibition of visual and acoustic reflexes | Mice | nih.govunife.itnih.gov |
| Dose-dependent increase in motor activity (accelerod test) | Mice | nih.govnih.gov | |
| Biphasic effect on motor activity (drag and mobility time test) | Mice | nih.gov | |
| Physiological | Transient decrease in breath rate and temperature | Mice | nih.govunife.itnih.gov |
| Cardiovascular | Intense hyper-eosinophilia of myocardial cells, contraction band necrosis | Mice | nih.gov |
| Renal | Histological changes | Mice | nih.govnih.govresearchgate.net |
| Hepatic | Histological changes | Mice | nih.govnih.govresearchgate.net |
| Hematological | Changes in blood cell counts | Mice | nih.govnih.gov |
| Urinary | Changes in physicochemical profile | Mice | nih.govnih.gov |
Metabolism and Biotransformation Research
The study of a compound's metabolism and biotransformation is critical for understanding its pharmacokinetic profile and identifying potential biomarkers of exposure. mdpi.com Research on MTTA has utilized both computational predictions and experimental analysis to elucidate its metabolic fate. researchgate.netnih.gov
In silico Metabolic Pathway Prediction (e.g., MetaSite™ software)
In silico tools like MetaSite™ are valuable for predicting the metabolic pathways of new compounds before extensive laboratory work is undertaken. pensoft.netresearchgate.net These computational methods can forecast likely sites of metabolism, primarily by cytochrome P450 (CYP450) enzymes, and help guide the search for metabolites in biological samples. researchgate.netnih.govelifesciences.org
For MTTA, MetaSite™ software was used to predict its Phase I metabolic reactions. researchgate.netnih.govunife.it The software identified several potential sites of biotransformation on the MTTA molecule. One of the most probable predicted metabolites was demethyl-MTTA, with a high ranking of 83%. researchgate.net This prediction-driven approach allows researchers to develop targeted analytical methods for the detection of expected metabolites. researchgate.netnih.gov
Experimental Identification and Characterization of Metabolites in Biological Fluids and Tissues (e.g., blood, urine, hair)
Following in silico predictions, experimental studies using animal models are conducted to confirm the presence of metabolites in various biological matrices. researchgate.netnih.gov For MTTA, studies in mice have involved the administration of the compound and subsequent analysis of blood, urine, and hair samples using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). researchgate.netnih.govunife.it This powerful analytical technique allows for the identification of metabolites based on their accurate masses and fragmentation patterns. ijpsonline.com
These in vivo experiments have largely confirmed the predictions made by the MetaSite™ software. researchgate.netnih.gov In blood samples from mice administered MTTA, unmodified MTTA was detected along with dehydrogenated and demethylated-dehydrogenated metabolites. researchgate.netnih.govdntb.gov.ua
Urine analysis revealed a more extensive metabolic profile. Besides the parent compound, ten main metabolites were identified in murine urine. researchgate.netnih.govunife.it This indicates that MTTA undergoes significant biotransformation before excretion. In hair samples, which can provide a longer window of detection, only unmodified MTTA and demethyl-MTTA were found. researchgate.netnih.gov
The combination of in silico prediction and in vivo experimental verification has proven to be a robust strategy for characterizing the metabolism of MTTA. researchgate.netnih.gov
Table 2: Identified Metabolites of MTTA in Different Biological Matrices
| Biological Matrix | Identified Compounds | Citation |
|---|---|---|
| Blood (mice) | Unmodified MTTA, Dehydrogenated metabolites, Demethylated-dehydrogenated metabolites | researchgate.netnih.govdntb.gov.ua |
| Urine (mice) | Unmodified MTTA, Ten main metabolites (including demethyl-MTTA) | researchgate.netnih.govunife.it |
| Hair (mice) | Unmodified MTTA, Demethyl-MTTA | researchgate.netnih.gov |
Structure-Activity Relationship (SAR) Research
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and pharmacology for understanding how a compound's chemical structure relates to its biological activity. nih.govresearchgate.netnih.gov These studies help in predicting the effects of new compounds and in designing molecules with desired pharmacological profiles.
Comparative Analysis with Structurally Related Chemical Classes (e.g., cathinones)
MTTA is structurally related to the cathinone (B1664624) class of compounds, although it is considered an "atypical" cathinone. nih.govresearchgate.net The key structural difference is the presence of an additional carbon atom between the carbonyl group and the amine group in MTTA. nih.govresearchgate.net This variation in the γ-aminoketone structure distinguishes it from the more common β-keto-phenethylamines of the cathinone family. researchgate.net
The SAR of synthetic cathinones is an active area of research, with studies focusing on how modifications to the aromatic ring, the alkyl chain, and the amino group affect their interaction with monoamine transporters. nih.govacs.orgub.edu Synthetic cathinones can act as either releasing agents or reuptake inhibitors at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. nih.govresearchgate.net
For example, in the pyrovalerone subclass of cathinones, which are potent DAT and NET inhibitors, the length of the alkyl chain and the presence of certain substituents significantly influence their potency and selectivity. nih.govresearchgate.net Extending the alkyl chain can enhance DAT and NET inhibition, while adding a 3,4-methylenedioxy group tends to increase SERT inhibition. acs.orgnih.gov
Given MTTA's structural similarity to cathinones, it is hypothesized that it may share some pharmacological properties, such as stimulant effects. researchgate.net However, the structural divergence—the extra carbon in the side chain—is likely to alter its pharmacological profile compared to traditional cathinones. nih.gov The precise impact of this structural feature on its affinity and efficacy at monoamine transporters is a key question for ongoing SAR research. Understanding these relationships is crucial for predicting the potential effects and abuse liability of new psychoactive substances like MTTA. vcu.edu
Elucidation of Key Pharmacophores and Structural Determinants of Biological Activity
Comprehensive scientific investigations into the key pharmacophores and specific structural determinants responsible for the biological activity of MTTA (hydrochloride), also known as mephtetramine, are limited in publicly available research. While MTTA is recognized as a designer drug with a structure analogous to cathinones, detailed structure-activity relationship (SAR) studies, which are crucial for identifying the precise molecular features governing its pharmacological effects, have not been extensively reported. glpbio.combertin-bioreagent.comcaymanchem.comszabo-scandic.combioscience.co.uk
The general structure of MTTA features a carbonyl group adjacent to a phenyl group, a characteristic it shares with cathinone derivatives. bertin-bioreagent.comcaymanchem.combioscience.co.uk However, a notable structural distinction is the presence of an additional carbon atom between the carbonyl group and the amine, which differentiates it from the classic cathinone scaffold. bertin-bioreagent.comcaymanchem.comszabo-scandic.com The physiological and toxicological properties of this compound remain largely unknown. glpbio.combertin-bioreagent.comcaymanchem.comszabo-scandic.com
For a detailed elucidation of the pharmacophore, further research is required. This would involve the synthesis and pharmacological testing of a series of structural analogs of MTTA. By systematically modifying different parts of the molecule—such as the phenyl ring, the alkyl chain, and the amine substituent—and correlating these changes with their biological effects, researchers could map the key features essential for activity.
Table 1: Known Structural Features and Metabolic Sites of MTTA
| Structural Feature | Description | Potential Significance for Biological Activity |
| Phenyl Group | An aromatic ring attached to the carbonyl carbon. | Likely involved in binding to biological targets through hydrophobic or aromatic interactions. Substituents on this ring could modulate potency and selectivity. |
| Carbonyl Group | A ketone functional group. | May act as a hydrogen bond acceptor, a key interaction in many receptor binding sites. |
| Ethylamine Chain | A two-carbon chain separating the carbonyl and amine groups. | The length and conformation of this chain are critical in positioning the amine for interaction with the target. This differs from the single carbon in cathinones. bertin-bioreagent.comcaymanchem.com |
| N-Methyl Group | A methyl substituent on the nitrogen atom. | This group is a known site of metabolism (demethylation). researchgate.netnih.gov Its presence or absence can influence the compound's properties, such as its ability to cross the blood-brain barrier and its affinity for different transporters or receptors. |
Table 2: Identified Metabolites of MTTA
| Metabolite | Metabolic Transformation | Reference |
| Demethyl-MTTA | N-demethylation | researchgate.netnih.gov |
| Dehydrogenated metabolite | Dehydrogenation | researchgate.netnih.gov |
| Demethylated-dehydrogenated metabolite | N-demethylation and Dehydrogenation | researchgate.netnih.gov |
The lack of comprehensive SAR data means that a definitive pharmacophore model for MTTA has not yet been established. Future research focusing on the synthesis of analogs and their subsequent pharmacological evaluation is necessary to understand the structural requirements for its biological activity.
Environmental Research and Occurrence of Mtta Hydrochloride
Detection and Quantification in Aquatic Ecosystems and Environmental Samples
The detection of novel psychoactive substances (NPS) like MTTA in the environment is an evolving field of study. Knowledge regarding the full extent of contamination from synthetic drug production waste is still limited. europa.eu However, specific instances of MTTA's presence in aquatic environments have been documented.
One notable study identified MTTA as one of the ten most abundant non-polymeric compounds in water samples from San Leandro Bay. researchgate.net This finding highlights the potential for this compound to enter and accumulate in estuarine ecosystems. The production of synthetic drugs such as MDMA and amphetamine, which share some production characteristics with substances like MTTA, is known to generate significant chemical waste. europa.eu It is estimated that for every kilogram of a synthetic drug produced, 25 to 43 kilograms of chemical waste are generated, which may be disposed of in the environment, leading to soil and water contamination. europa.eu Studies on former drug dump sites have shown that residues of the produced drugs and their by-products can be found in surface water and sediment, with concentrations decreasing with distance from the emission point. europa.eu
While direct, widespread monitoring data for MTTA in various environmental compartments remains scarce, its confirmed presence in an urban estuary suggests that it is a contaminant of emerging concern that warrants further investigation in aquatic ecosystems. researchgate.net
Research on Environmental Fate, Persistence, and Degradation Pathways
Understanding the environmental fate and persistence of MTTA is crucial for assessing its potential long-term risks. Predictive models and metabolism studies offer initial insights into its behavior in the environment.
Predictions made by the U.S. Environmental Protection Agency's EPISuite model provide estimates on the removability of MTTA in wastewater treatment processes. drugsforum.infoindiamart.com These predictions suggest that MTTA is not efficiently removed through conventional wastewater treatment.
Table 1: Predicted Removal of MTTA in Wastewater Treatment drugsforum.infoindiamart.com
The extremely low predicted biodegradation rate of 0.09% indicates that MTTA is likely to be highly persistent in aquatic environments. drugsforum.infoindiamart.com The persistence of such compounds can be influenced by enantioselective degradation, where microorganisms preferentially degrade one enantiomer over the other, a process observed for other chiral drugs. up.pt
Research into the metabolism of MTTA provides clues about its potential degradation products in the environment. In vivo studies in mice have identified several metabolites. unife.itnih.gov The primary metabolic reactions include N-demethylation, hydroxylation, and dehydrogenation. unife.it In urine samples from mice administered MTTA, ten main metabolites were detected, alongside the unmodified parent compound. unife.itnih.gov The identification of these metabolites is a critical first step in understanding the transformation pathways of MTTA in biological systems, which may have parallels in environmental degradation processes.
Methodological Advancements for Environmental Trace Analysis
The detection of emerging contaminants like MTTA in complex environmental matrices at very low concentrations presents a significant analytical challenge. doi.orgalwsci.com Advanced analytical techniques are essential for accurate identification and quantification.
The most effective and preferred methods for detecting emerging contaminants in environmental samples such as water, soil, and sediment are based on chromatography coupled with mass spectrometry. doi.orghilarispublisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques that offer high selectivity and low detection limits, often in the nanogram per liter (ng/L) or microgram per liter (µg/L) range. doi.orgnumberanalytics.com
High-Resolution Mass Spectrometry (HRMS) , particularly when coupled with liquid chromatography (LC-HRMS), has proven to be a powerful tool for studying MTTA. unife.itnih.gov This method allows for the identification of the parent compound and its metabolites based on their accurate masses and fragmentation patterns, making it highly suitable for analyzing environmental samples where a mixture of related compounds might be present. unife.itnih.gov
Effective trace analysis also relies on robust sample preparation methods to concentrate the analytes and remove interfering substances from the sample matrix. doi.org
Solid-Phase Extraction (SPE) is a commonly used technique for preparing aquatic samples for analysis. doi.org
For volatile compounds, purge-and-trap or headspace sampling followed by GC-MS analysis is often employed. api.org Given the potential for misidentification due to co-eluting compounds from a complex matrix, confirmation using a highly specific method like GC-MS is recommended. api.org
The development of these sensitive and specific analytical methods is crucial for monitoring the presence of MTTA in the environment, understanding its fate, and assessing the potential risks it poses to ecosystems. nih.gov
Future Directions and Emerging Research Avenues for Mtta Hydrochloride
Deeper Elucidation of Molecular Mechanisms and Cellular Targets
A significant gap in the current understanding of MTTA (hydrochloride) lies in its precise molecular mechanisms and cellular targets. While its structural similarity to cathinones suggests potential interaction with monoamine transporters, the exact nature and extent of this interaction remain to be elucidated. Future research should focus on identifying the specific proteins and signaling pathways that MTTA modulates.
Key research questions to address include:
What are the primary binding sites of MTTA in the central nervous system?
How does MTTA affect the reuptake and release of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862)?
Does MTTA have off-target effects on other receptors or enzymes?
Investigating these questions will provide a more comprehensive understanding of the compound's pharmacological profile. Techniques such as radioligand binding assays, in vitro transporter uptake assays, and whole-cell patch-clamp electrophysiology can be employed to characterize the molecular interactions of MTTA. Furthermore, exploring the structure-activity relationships of MTTA and its analogs can offer insights into the chemical features responsible for its biological activity. acs.org
The mitochondrion is a key intracellular organelle for drug targeting due to its roles in cellular metabolism and signaling. nih.gov Future studies could investigate whether MTTA induces ultrastructural changes in mitochondria, similar to other compounds. mdpi.com
Development of Advanced In Vitro and In Vivo Research Models
To better predict the effects of MTTA in humans, the development and utilization of advanced research models are crucial.
In Vitro Models: Current in vitro research often relies on 2D cell cultures, which may not accurately replicate the complexity of native tissues. acs.org The use of 3D cell cultures, organoids, and organ-on-a-chip systems can provide more physiologically relevant models for studying the effects of MTTA. acs.orgcreative-biolabs.commdpi.com These advanced models can help in assessing the compound's metabolism, and potential organ-specific effects in a more accurate manner. creative-biolabs.commdpi.com For instance, gut-on-a-chip models could be used to study the absorption and metabolism of MTTA. mdpi.com
In Vivo Models: While animal models are essential for understanding the systemic effects of substances, it is important to choose models that can accurately reflect human responses. researchgate.netnih.govcreative-diagnostics.com The zebrafish model, for example, offers a rapid and cost-effective way to screen for the effects of new psychoactive substances. unife.it In vivo studies are necessary to evaluate the effectiveness, pharmacology, and pharmacokinetics of drug candidates before clinical trials. creative-diagnostics.com However, it is important to minimize the use of animal research and obtain the most relevant information from any studies conducted. creative-diagnostics.com
| Model Type | Application in MTTA Research | Potential Advantages |
| 3D Cell Cultures | Studying cellular responses to MTTA in a more physiologically relevant environment. acs.orgcreative-biolabs.com | More accurately mimics tissue architecture and cell-cell interactions compared to 2D cultures. acs.org |
| Organoids | Investigating organ-specific effects and metabolism of MTTA. mdpi.commdpi.com | Recapitulate the genomic and morphological characteristics of parental tumors. mdpi.com |
| Organ-on-a-Chip | Simulating the function of specific organs to study MTTA's pharmacokinetics and pharmacodynamics. creative-biolabs.commdpi.com | Allows for the study of tissue-tissue interfaces and mechanical cues. researchgate.net |
| Zebrafish Model | Rapid screening of the behavioral and developmental effects of MTTA. nih.govunife.it | Cost-effective, high-throughput screening capabilities. unife.it |
Innovation in Synthetic Chemistry for Novel Analogues and Research Tools
The synthesis of novel analogues of MTTA is essential for exploring its structure-activity relationships and for developing new research tools. rsc.orgburleylabs.co.uk Innovations in synthetic chemistry can facilitate the creation of a diverse library of MTTA-related compounds with varying potencies and selectivities. rsc.orgburleylabs.co.uknih.govresearchgate.net
Microwave-assisted organic synthesis is an effective and eco-friendly approach for preparing analogues of various compounds and could be applied to MTTA. nih.gov This technique can accelerate the discovery and development of new molecules. nih.gov
Furthermore, the development of fluorescently labeled or biotinylated versions of MTTA can serve as valuable probes for visualizing its distribution in cells and tissues and for identifying its binding partners through techniques like affinity chromatography. mdpi.com The creation of these research tools will be instrumental in advancing our understanding of MTTA's mechanism of action. jmb.or.kr
Refinement of Analytical Technologies for Forensic and Research Applications
Accurate and sensitive detection of MTTA and its metabolites is crucial for both forensic investigations and research purposes. researchgate.net Current analytical methods for detecting new psychoactive substances include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.net
Future efforts should focus on refining these techniques to improve their sensitivity, specificity, and throughput. mdpi.com The development of portable and rapid analytical devices would also be beneficial for on-site testing in forensic settings. nih.gov High-resolution mass spectrometry (HRMS) has been shown to be a valuable tool for characterizing new psychoactive substances. researchgate.net
Moreover, understanding the metabolic fate of MTTA is critical for interpreting analytical results. In silico metabolism studies, followed by in vivo experiments, can help identify the major metabolites of MTTA. researchgate.net This information is vital for developing comprehensive analytical methods that can detect both the parent compound and its metabolic products.
| Analytical Technique | Application in MTTA Analysis | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of MTTA in seized materials and biological samples. researchgate.net | Well-established and widely used in forensic laboratories. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detection of MTTA and its metabolites in complex matrices. researchgate.net | High sensitivity and specificity. researchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Structural elucidation of MTTA and its novel analogues. researchgate.net | Provides accurate mass measurements for confident identification. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural characterization of MTTA and its synthetic byproducts. researchgate.net | Provides detailed structural information. researchgate.net |
Addressing Unanswered Questions and Research Gaps in the Academic Literature
Despite being identified over a decade ago, significant gaps remain in the scientific literature regarding MTTA (hydrochloride). researchgate.net The rapid emergence and disappearance of such compounds from the illicit market often leave many questions unanswered. researchgate.net
Key research gaps include:
The long-term neurological and behavioral consequences of MTTA exposure.
The potential for MTTA to induce dependence and addiction.
The interaction of MTTA with other drugs of abuse.
The full spectrum of its metabolites and their potential toxicity.
Addressing these research gaps requires a multidisciplinary approach, integrating expertise from pharmacology, toxicology, analytical chemistry, and neuroscience. unife.it Collaborative efforts between academic institutions, research organizations, and forensic laboratories are essential to build a comprehensive knowledge base on MTTA and other emerging psychoactive substances. lse.ac.uk
Q & A
Q. How is MTTA (hydrochloride) synthesized and characterized for research purposes?
MTTA (3,4-dihydro-2-[(methylamino)methyl]-1(2H)-naphthalenone, monohydrochloride) is synthesized via reductive alkylation of the corresponding ketone precursor, followed by purification via recrystallization. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) for structural elucidation of the amine and naphthalenone moieties.
- Mass Spectrometry (MS) to confirm molecular weight (C₁₂H₁₅NO·HCl; MW 225.7).
- High-Performance Liquid Chromatography (HPLC) with UV detection (λmax: 251, 294 nm) to assess purity (≥98%) .
- X-ray crystallography (if crystalline form is available) to resolve stereochemical ambiguities.
Reference: Power et al. (2014) detail synthetic protocols and analytical validation in Drug Testing and Analysis .
Q. What analytical techniques are recommended for quantifying MTTA (hydrochloride) in biological matrices?
For pharmacokinetic or metabolic studies:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize ionization parameters (e.g., ESI+ mode) for the hydrochloride salt.
- Sample Preparation : Use solid-phase extraction (SPE) with polar sorbents to isolate MTTA from plasma or tissue homogenates.
- Validation : Include matrix-matched calibration curves and internal standards (e.g., deuterated analogs) to account for ion suppression/enhancement .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for MTTA (hydrochloride)?
Discrepancies may arise from differences in experimental design or impurity profiles. Mitigation strategies include:
- Batch-Specific Analysis : Cross-reference the Certificate of Analysis (CoA) for purity and stability data, as variations in synthesis protocols can affect bioactivity .
- Dose-Response Reproducibility : Validate findings across multiple cell lines or animal models, noting species-specific metabolic pathways.
- Systematic Reviews : Aggregate data from peer-reviewed studies (e.g., Drug Testing and Analysis) while excluding non-validated sources (e.g., non-peer-reviewed vendor descriptions) .
Q. What experimental design considerations are critical for in vitro metabolic studies of MTTA (hydrochloride)?
Key factors include:
- Metabolic Stability Assays : Use human/animal liver microsomes with NADPH cofactors to identify phase I metabolites.
- Cytochrome P450 Inhibition : Screen for CYP450 isoform interactions (e.g., CYP2D6) using fluorogenic substrates.
- Controls : Include positive controls (e.g., known CYP inhibitors) and negative controls (heat-inactivated microsomes).
- Data Interpretation : Use software tools (e.g., MetaboLynx) to map fragmentation patterns and propose metabolite structures .
Q. How can structural modifications of MTTA (hydrochloride) improve its utility in neuropharmacological research?
- Structure-Activity Relationship (SAR) Studies : Modify the methylamino group or naphthalenone core to enhance blood-brain barrier permeability.
- Isotopic Labeling : Synthesize deuterated or carbon-14 analogs for tracer studies in receptor-binding assays.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with monoamine transporters .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-dependent effects of MTTA (hydrochloride)?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values.
- ANOVA with Post Hoc Tests : Compare treatment groups while correcting for multiple comparisons (e.g., Tukey’s test).
- Power Analysis : Predefine sample sizes using pilot data to ensure statistical robustness (α = 0.05, power ≥80%) .
Q. How should researchers address the lack of toxicological data for MTTA (hydrochloride)?
- Acute Toxicity Screening : Conduct OECD Guideline 423 studies in rodents, monitoring weight, organ histopathology, and serum biomarkers.
- Genotoxicity Assays : Use Ames tests or comet assays to assess mutagenic potential.
- Ethical Compliance : Adhere to institutional animal care protocols and report findings in alignment with ARRIVE guidelines .
Data Presentation and Validation
Table 1 : Key Physicochemical Properties of MTTA (Hydrochloride)
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO·HCl | |
| UV-Vis Absorbance | λmax: 251 nm, 294 nm | |
| Purity (HPLC-UV) | ≥98% | |
| Stability (Long-Term) | ≥5 years at -20°C (lyophilized) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
